L-Lysine, N6-L-methionyl-

Description

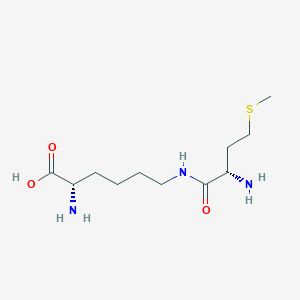

Structure

3D Structure

Properties

CAS No. |

71816-20-1 |

|---|---|

Molecular Formula |

C11H23N3O3S |

Molecular Weight |

277.39 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C11H23N3O3S/c1-18-7-5-8(12)10(15)14-6-3-2-4-9(13)11(16)17/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |

InChI Key |

QNAISRNXSIMUNW-IUCAKERBSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |

Canonical SMILES |

CSCCC(C(=O)NCCCCC(C(=O)O)N)N |

Origin of Product |

United States |

Enzymatic Biogenesis of N6 Lysine Methylation: the S Adenosyl L Methionine Dependent Pathway

Protein-Lysine Methyltransferases (PKMTs): Catalytic Mechanisms and Structural Insights

Protein-Lysine Methyltransferases (PKMTs) are the key enzymes responsible for catalyzing the transfer of a methyl group from the donor molecule, SAM, to the ε-amino group of a lysine (B10760008) residue within a protein substrate. nih.govpnas.org The majority of known PKMTs, with one exception, possess a structurally conserved SET domain which is central to their catalytic activity. pnas.org The catalytic process orchestrated by PKMTs is a highly regulated and specific reaction, ensuring that methylation occurs at the correct lysine residue within the appropriate protein substrate. nih.gov

Substrate Specificity and Recognition of L-Lysine Residues within Proteins

Structural studies have revealed that protein substrates typically bind to PKMTs in a β-strand conformation. pnas.org This interaction positions the side chain of the target lysine into a narrow channel that traverses the core of the enzyme's catalytic domain, leading to the SAM binding site. pnas.org The specific amino acid residues lining this channel play a critical role in recognizing the sequence context of the target lysine, thereby ensuring that only the correct substrate is methylated. constructor.universitypnas.org For instance, the histone methyltransferase SUV39H1 primarily recognizes an 'RK' motif, corresponding to arginine and lysine residues in the histone H3 tail. constructor.university

Furthermore, some PKMTs exhibit a high degree of specificity for a limited number of substrates. For example, the rickettsial enzymes PKMT1 and PKMT2 appear to primarily methylate the outer membrane protein B (OmpB). nih.gov In contrast, other PKMTs, like those in the SMYD family, have been shown to methylate a broader range of both histone and non-histone proteins. constructor.university The specificity of these enzymes can be further modulated by their assembly into larger protein complexes, which can influence substrate engagement and regulatory control. tandfonline.com

Role of S-Adenosyl-L-Methionine (SAM) as the Primary Methyl Donor, Derived from L-Methionine

The universal methyl donor for nearly all biological methylation reactions, including N6-lysine methylation, is S-Adenosyl-L-Methionine (SAM or AdoMet). amsbio.comwikipedia.org SAM is a crucial metabolite synthesized in the cytoplasm of all living cells from the essential amino acid L-methionine and adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme methionine adenosyltransferase. wikipedia.orgnih.govpnas.org

The chemical structure of SAM features a reactive methyl group attached to a positively charged sulfur atom (sulfonium ion), which makes it an excellent electrophile for nucleophilic attack by the ε-amino group of a lysine residue. wikipedia.org Within the active site of a PKMT, SAM binds in a pocket adjacent to the channel that accommodates the lysine substrate. tandfonline.com This precise positioning facilitates the transfer of the methyl group from SAM to the lysine side chain. Following the methyl transfer, SAM is converted to S-adenosyl-L-homocysteine (SAH). tandfonline.com

The intracellular concentration of SAM and the ratio of SAM to SAH, often referred to as the methylation index, are critical factors that can influence the rate of methylation reactions. nih.gov SAH can act as a product inhibitor for many methyltransferases, and its accumulation can therefore negatively regulate methylation. nih.gov

Enzymatic Reaction Kinetics and Thermodynamics of Methyl Transfer

The transfer of a methyl group from SAM to a lysine residue catalyzed by PKMTs is a bimolecular nucleophilic substitution (SN2) reaction. pnas.org For the reaction to occur, the ε-amino group of the target lysine, which is typically protonated at physiological pH, must be deprotonated to become a neutral, nucleophilic amine. pnas.org Molecular dynamics simulations suggest that a channel of water molecules forms within the enzyme's active site, facilitating the removal of a proton from the lysine's amino group to the surrounding solvent. pnas.org

Once deprotonated, the lone pair of electrons on the nitrogen atom of the lysine side chain attacks the electrophilic methyl group of SAM. pnas.org This leads to the formation of a new carbon-nitrogen bond and the cleavage of the sulfur-carbon bond in SAM, resulting in a methylated lysine residue and the release of SAH. tandfonline.com

The kinetics of PKMTs can be complex and are often studied using steady-state kinetic analysis. nih.govacs.org These studies have revealed that many PKMTs follow a sequential Bi-Bi kinetic mechanism, where both substrates (SAM and the protein substrate) must bind to the enzyme before any product is released. nih.gov The order of substrate binding can vary, with some enzymes exhibiting a random mechanism and others an ordered mechanism where SAM binds first. pnas.orgacs.orgnih.gov

The thermodynamic favorability of the methyl transfer reaction is a key driver of the process. Quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to calculate the free energy barriers of these reactions, providing insights into the reaction energetics and the stability of the transition state. tandfonline.comnih.govnih.gov These computational approaches have been instrumental in understanding the mechanistic details of the methyl transfer process. tandfonline.comnih.gov

Specificity of Enzymes such as Calmodulin-lysine N-methyltransferase

Calmodulin-lysine N-methyltransferase (CaM KMT or CLNMT) is a highly specific enzyme that catalyzes the trimethylation of a single lysine residue, Lys-115, in the calcium-binding protein calmodulin. maayanlab.cloudebi.ac.uk This modification is evolutionarily conserved and plays a role in modulating calcium-dependent signaling pathways. maayanlab.cloud

The systematic name for this enzyme is S-adenosyl-L-methionine:calmodulin-L-lysine N6-methyltransferase. wikipedia.org Kinetic studies of CaM KMT from rat testes have shown it to have a Vmax of 540 pmol/min/mg and Km values of 230 nM for demethylcalmodulin and 2.0 µM for SAM. nih.gov The kinetic analysis suggests a complex Bi Bi sequential mechanism where SAM binds to the enzyme first, followed by the calmodulin substrate. nih.gov

The high specificity of CaM KMT for Lys-115 in calmodulin highlights the precise recognition mechanisms employed by PKMTs. The enzyme's active site is exquisitely shaped to accommodate the specific structural features of calmodulin surrounding the target lysine residue.

Sequential N6-Methylation Processes: From Mono- to Tri-Methylation of Lysine Residues

A remarkable feature of N6-lysine methylation is the ability of PKMTs to catalyze the sequential addition of one, two, or three methyl groups to the same lysine residue, resulting in monomethyllysine (me1), dimethyllysine (me2), and trimethyllysine (me3). tandfonline.comuniprot.org This sequential methylation process adds another layer of complexity and regulatory potential to this post-translational modification.

The degree of methylation is not random but is specifically controlled by the particular PKMT involved. pnas.org Some PKMTs are exclusively monomethyltransferases, while others can act as di- or trimethyltransferases. pnas.org The product specificity of a PKMT—whether it produces mono-, di-, or trimethylated lysine—is a critical aspect of its function. pnas.org

Structural studies have identified a "Phe/Tyr switch" within the active site of many SET domain PKMTs that plays a crucial role in determining their product specificity. rcsb.orgcapes.gov.br The presence of a tyrosine residue at this position often restricts the enzyme to monomethylation, while a phenylalanine at the same position can allow for di- and trimethylation. rcsb.orgcapes.gov.br The bulkier hydroxyl group of tyrosine can sterically hinder the binding of a methylated lysine for subsequent methylation rounds and can also affect the positioning of a critical water molecule in the active site that is necessary for the deprotonation of the methylated lysine. rcsb.orgcapes.gov.br

The processivity of methylation, whether an enzyme releases the substrate after each methylation step (a distributive mechanism) or performs multiple methylations before releasing the substrate (a processive mechanism), can also vary among different PKMTs. pnas.org

Genetic Regulation of N6-Lysine Methyltransferase Expression and Activity

The expression and activity of N6-lysine methyltransferases are tightly regulated at the genetic level to ensure proper control over cellular processes. This regulation occurs through various mechanisms, including transcriptional control of the genes encoding the methyltransferases and post-translational modifications of the enzymes themselves.

The expression of PKMT genes can be tissue-specific and developmentally regulated. embopress.orgmbexc.de For example, the expression of the lysine methyltransferase SETD1B in the postnatal forebrain is essential for learning and the regulation of neuron-enriched genes. embopress.orgmbexc.deembopress.org This indicates that the transcriptional control of PKMTs is critical for normal development and function of specific tissues and organs.

Furthermore, the activity of PKMTs can be modulated by their association with other proteins to form large multi-protein complexes. tandfonline.com These complexes can influence the enzyme's catalytic activity, substrate specificity, and localization within the cell. For instance, the activity of the human lysine methyltransferase 2D (hKMT2D) is significantly enhanced when it is part of the WRAD2 complex. acs.org

In addition to transcriptional regulation and complex formation, the activity of PKMTs can also be influenced by the availability of the methyl donor, SAM. nih.gov The cellular levels of SAM can fluctuate in response to metabolic cues, thereby linking the cell's metabolic state to the regulation of lysine methylation. nih.gov

Finally, some PKMTs can undergo auto-methylation, where the enzyme methylates itself. constructor.universityuniprot.org This self-modification can serve as a regulatory mechanism, potentially affecting the enzyme's activity or stability.

Catabolism and Demethylation of N6 Modified L Lysine Derivatives

Lysine (B10760008) Demethylases: Reversing N6-Methylation Marks

The removal of methyl groups from lysine residues is carried out by a class of enzymes known as lysine demethylases (KDMs). These enzymes are crucial for reversing histone methylation, a key epigenetic mark, thereby regulating gene expression.

Lysine demethylases primarily utilize oxidative mechanisms to remove methyl groups from N6-methylated lysine. The two main families of enzymes involved are the Jumonji C (JmjC) domain-containing demethylases and the flavin-dependent amine oxidases.

The KDM4 family of proteins, which are part of the JmjC domain-containing demethylase superfamily, employ an oxidative mechanism that requires Fe(II) and α-ketoglutarate as cofactors. In this reaction, the hydroxylation of the methyl group is followed by the spontaneous release of formaldehyde (B43269). This process effectively converts trimethylated or dimethylated lysine back to a dimethylated or monomethylated state, or from a monomethylated state to an unmethylated lysine.

Another key enzyme is N6-methyl-lysine oxidase, which is a flavin-dependent amine oxidase. This enzyme catalyzes the oxidative demethylation of ε-N-methyl-L-lysine, producing L-lysine and formaldehyde. This reaction is an important step in the catabolism of methylated lysine released during protein degradation.

The specificity of lysine demethylases for their substrates is determined by their structural features and the specific methylation state of the lysine residue (monomethylated, dimethylated, or trimethylated). The active site of each demethylase is shaped to recognize and bind to a specific methylated lysine within a particular protein sequence context.

The cofactor requirements are a defining characteristic of the different families of lysine demethylases. The JmjC domain-containing enzymes, including the KDM4 family, are absolutely dependent on the presence of Fe(II) and α-ketoglutarate for their catalytic activity. In contrast, the LSD (lysine-specific demethylase) family of enzymes requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor to carry out the oxidative demethylation.

| Enzyme Family | Example | Cofactors | Substrate Specificity (Histone Marks) |

| Jumonji C (JmjC) | KDM4A | Fe(II), α-ketoglutarate | H3K9me3/me2, H3K36me3/me2 |

| Flavin-dependent | LSD1 (KDM1A) | FAD | H3K4me2/me1, H3K9me2/me1 |

| N/A | N6-methyl-lysine oxidase | FAD | Free ε-N-methyl-L-lysine |

Metabolic Fates of Released N6-Modified Lysine in Lysine Degradation Pathways

When proteins containing N6-methylated lysine are degraded, free N6-methyl-lysine is released into the cell. This modified amino acid can then enter specific metabolic pathways. One major pathway involves the conversion of N6-methyl-L-lysine to L-lysine and formaldehyde, a reaction catalyzed by N6-methyl-lysine oxidase. The resulting L-lysine can then be utilized by the cell for new protein synthesis or can be further degraded through the established lysine degradation pathways, such as the saccharopine pathway in mammals.

The formaldehyde produced during this demethylation is a toxic and reactive compound that is quickly detoxified by cellular mechanisms, often involving its conversion to formate.

Interplay between Methylation and Demethylation Cycles in Cellular Homeostasis

The balance between the activities of lysine methyltransferases (which add methyl groups) and lysine demethylases (which remove them) is crucial for maintaining cellular homeostasis. This dynamic interplay, often referred to as the methylation-demethylation cycle, allows for precise and reversible control over protein function and gene expression.

Disruptions in this delicate balance have been implicated in various diseases, including cancer and developmental disorders. For instance, the overexpression of certain lysine demethylases can lead to aberrant gene expression patterns that promote tumor growth. Conversely, the inhibition of these enzymes has emerged as a promising therapeutic strategy in oncology. The continuous cycle of methylation and demethylation ensures that cellular processes can adapt to changing environmental and developmental cues.

Biological Functions and Regulatory Roles of N6 Methylated L Lysine

Epigenetic Regulation: Histone Methylation and Chromatin Dynamics

The methylation of lysine (B10760008) residues on histone proteins is a cornerstone of epigenetic regulation, profoundly influencing gene expression without altering the underlying DNA sequence. nih.gov Histones are the primary protein components of chromatin, the condensed structure of DNA within the eukaryotic nucleus. tandfonline.com Modifications to the histone tails, which protrude from the nucleosome core, act as signals that dictate the local chromatin architecture and accessibility of DNA to the transcriptional machinery. embopress.org

Influence on Chromatin Structure and Accessibility

Lysine methylation directly impacts chromatin structure. Unlike acetylation, which neutralizes the positive charge of lysine and weakens the electrostatic interactions between histones and negatively charged DNA, methylation does not alter the charge of the lysine residue. nih.govabcam.com Instead, the addition of methyl groups increases the bulk and hydrophobicity of the lysine side chain. nih.gov This can influence the higher-order packing of nucleosomes, leading to either a more open, transcriptionally active chromatin state (euchromatin) or a more compact, transcriptionally repressed state (heterochromatin). nih.govtandfonline.com

The specific site of lysine methylation on the histone tails is a key determinant of its effect on chromatin structure. For example, the methylation of histone H3 at lysine 4 (H3K4) and H3K36 is generally associated with active chromatin and gene expression. frontiersin.orgfrontiersin.org In contrast, methylation of H3K9 and H3K27 is a hallmark of repressed heterochromatin. nih.govfrontiersin.org

Recruitment of Effector Proteins and Modulators of Gene Expression

A primary mechanism by which histone lysine methylation exerts its regulatory effects is through the recruitment of specific effector proteins. nih.govembopress.org These "reader" proteins possess specialized domains, such as Chromodomains, Tudor domains, and MBT domains, that recognize and bind to methylated lysine residues in a site- and methylation-state-specific manner. embopress.org

Once recruited, these effector proteins can initiate a cascade of downstream events. For instance, Heterochromatin Protein 1 (HP1) contains a chromodomain that specifically recognizes H3K9 methylation. nih.govembopress.org The binding of HP1 to methylated H3K9 promotes the formation and maintenance of heterochromatin, leading to gene silencing. nih.gov Conversely, proteins containing domains that recognize H3K4 methylation can recruit chromatin remodeling complexes and components of the transcriptional machinery, thereby promoting gene activation. nih.govjci.org This recruitment of specific protein complexes is a fundamental way in which the "histone code" is translated into a biological response. embopress.org

Effector Proteins and Their Recognized Histone Methylation Marks

| Effector Protein Domain | Recognized Methylation Mark(s) | General Function | References |

|---|---|---|---|

| Chromodomain | H3K9me2/3, H3K27me3 | Transcriptional repression, heterochromatin formation | nih.govembopress.org |

| Tudor Domain | H3K4me3, H3K36me3, H4K20me3 | Transcriptional regulation, DNA damage response | embopress.orgjci.org |

| PHD (Plant Homeodomain) Finger | H3K4me3/me2 | Transcriptional activation | nih.gov |

| MBT (Malignant Brain Tumor) Domain | Mono- and di-methylated lysines | Chromatin compaction and gene repression | embopress.org |

Differential Roles of Mono-, Di-, and Tri-methylation at Specific Lysine Sites

The functional complexity of lysine methylation is further enhanced by the ability of lysine residues to be mono-, di-, or tri-methylated. abcam.comnih.gov Each of these methylation states can have distinct biological outcomes, adding another layer of regulatory potential. emorychem.science The degree of methylation can influence the binding affinity and specificity of effector proteins, leading to different functional consequences. nih.gov

For example, at histone H3 lysine 4, mono-methylation (H3K4me1) is often found at enhancers, while tri-methylation (H3K4me3) is a prominent mark at the promoters of actively transcribed genes. abcam.comthegreerlab.com Similarly, the different methylation states of H3K9 and H3K27 are associated with varying degrees of transcriptional repression and chromatin compaction. nih.govabcam.com The enzymes that catalyze these modifications, histone methyltransferases, often exhibit specificity for the degree of methylation they impart. nih.gov

Functional Distinctions of Lysine Methylation States

| Histone Mark | Typical Location | Associated Function | References |

|---|---|---|---|

| H3K4me1 | Enhancers | Transcriptional activation | abcam.comthegreerlab.com |

| H3K4me3 | Promoters | Transcriptional activation | abcam.comthegreerlab.com |

| H3K9me2/3 | Heterochromatin | Transcriptional repression, gene silencing | nih.govfrontiersin.org |

| H3K27me3 | Promoters of developmental genes, facultative heterochromatin | Transcriptional repression | abcam.comfrontiersin.org |

| H3K36me3 | Gene bodies of actively transcribed genes | Transcriptional elongation, splicing regulation | abcam.com |

Non-Histone Protein Methylation and Cellular Signaling

While histone methylation is a well-established epigenetic modification, it is now increasingly clear that a vast number of non-histone proteins are also subject to lysine methylation. nih.govedelweisspublications.com This modification serves as a crucial regulatory mechanism in numerous cellular signaling pathways, affecting proteins involved in transcription, DNA repair, and metabolism. mdpi.com The enzymes responsible for histone methylation, now more broadly termed lysine methyltransferases (KMTs), also catalyze the methylation of non-histone substrates. nih.gov

Modulation of Protein-Protein Interactions

Similar to its role in histone biology, lysine methylation on non-histone proteins primarily functions by creating or blocking docking sites for other proteins. nih.govnih.gov The addition of a methyl group can alter the surface topology and chemical properties of a protein, thereby modulating its interaction with binding partners. evitachem.com

For instance, the methylation of certain transcription factors can either enhance or inhibit their interaction with co-activators or co-repressors, thereby fine-tuning gene expression. nih.gov In some cases, methylation can induce conformational changes that expose or conceal binding interfaces. The methylation of the tumor suppressor protein p53, for example, can influence its interaction with other regulatory proteins, impacting its stability and transcriptional activity. nih.gov

Regulation of Protein Function, Stability, and Localization

The methylation of non-histone proteins can have profound effects on their intrinsic function, stability, and subcellular localization. edelweisspublications.com By altering protein-protein interactions, lysine methylation can indirectly influence enzymatic activity or the assembly of protein complexes. evitachem.com

Furthermore, lysine methylation can directly compete with other post-translational modifications that occur on the same lysine residue, such as acetylation and ubiquitination. edelweisspublications.com Since ubiquitination often targets proteins for degradation, methylation at a specific lysine can protect a protein from being degraded, thereby increasing its stability and half-life. researchgate.net Conversely, in some contexts, methylation can create a recognition site for ubiquitin ligases, marking the protein for degradation. researchgate.net

Protein localization can also be controlled by lysine methylation. The modification can either mask a nuclear localization signal or create a binding site for transport proteins, thereby regulating the movement of proteins between the cytoplasm and the nucleus. nih.gov For example, methylation of the molecular chaperone HSP70 has been shown to promote its accumulation in the nucleus. nih.gov

Involvement in Diverse Cellular Processes

The methylation of lysine residues at the N6 position is a critical post-translational modification that plays a pivotal role in regulating a wide array of cellular activities. This modification, by altering the chemical properties of lysine, influences protein-protein interactions, protein stability, and localization, thereby impacting fundamental processes such as transcription, chromatin remodeling, and signal transduction.

Transcription: N6-methylated lysine residues on histone proteins are key determinants of transcriptional outcomes. The degree of methylation—mono-, di-, or trimethylation—at specific histone lysine residues can dictate whether gene expression is activated or repressed. oup.com For instance, the trimethylation of lysine 4 on histone H3 (H3K4me3) is a well-established mark of transcriptionally active genes. acs.org Conversely, methylation of other lysine residues, such as H3K9 and H3K27, is generally associated with transcriptional repression and the formation of condensed, silent chromatin (heterochromatin). oup.com These methylated lysines act as docking sites for various "reader" proteins, which in turn recruit other factors that either facilitate or inhibit the transcriptional machinery. acs.org

Chromatin Remodeling: The methylation of histone lysines is a cornerstone of chromatin remodeling, the dynamic process of altering chromatin structure to control gene accessibility. N6-methylation of lysine contributes to the "histone code," a hypothesis suggesting that specific combinations of histone modifications dictate downstream cellular events. oup.com For example, the methylation of H3K9 creates binding sites for proteins like HP1 (Heterochromatin Protein 1), which is instrumental in establishing and maintaining heterochromatin. This process can be reversed by histone demethylases, allowing for a dynamic regulation of chromatin structure and, consequently, gene expression. ebi.ac.uk The interplay between histone methyltransferases and demethylases ensures the precise control of chromatin states required for various cellular functions.

Signal Transduction: Lysine methylation is not restricted to histones and also plays a significant role in modulating signaling pathways through the modification of non-histone proteins. uniprot.orgresearchgate.net The methylation of signaling proteins can affect their activity, stability, and interactions with other components of signaling cascades. evitachem.com For example, the methylation of transcription factors can modulate their ability to bind DNA and regulate target genes. Furthermore, lysine methylation itself is a part of signaling cascades, where upstream signals can lead to the activation of lysine methyltransferases or demethylases, resulting in changes in the methylation status of key cellular proteins and a corresponding cellular response. researchgate.net This regulatory mechanism adds another layer of complexity and control to cellular signaling networks.

N6-Methylated Lysine as a Precursor for Specific Biosynthetic Pathways

Beyond its role in regulating protein function through direct modification, N6-methylated lysine, specifically in its trimethylated form, serves as a crucial precursor for the biosynthesis of other vital molecules.

Carnitine Biosynthesis from N6,N6,N6-Trimethyl-L-Lysine

L-carnitine, an essential molecule for fatty acid metabolism, is synthesized in mammals from N6,N6,N6-trimethyl-L-lysine (TML). nih.govlmdb.ca TML is primarily derived from the degradation of proteins that contain this modified amino acid. lmdb.ca The biosynthetic pathway of carnitine from TML involves a series of enzymatic reactions occurring in different cellular compartments.

The initial and rate-limiting step is the hydroxylation of TML to 3-hydroxy-N6,N6,N6-trimethyl-L-lysine (HTML). nih.govnih.gov This reaction is catalyzed by the mitochondrial enzyme trimethyllysine hydroxylase (TMLH), which requires oxygen, ferrous iron, α-ketoglutarate, and ascorbate (B8700270) as cofactors. nih.govwikipedia.org Subsequent enzymatic steps, which occur in the cytoplasm, convert HTML into L-carnitine. lmdb.ca

The following table summarizes the key enzymatic step in the initiation of carnitine biosynthesis:

| Enzyme | Substrate | Product | Cellular Location | Required Cofactors |

| Trimethyllysine Hydroxylase (TMLH) | N6,N6,N6-Trimethyl-L-Lysine (TML) | 3-hydroxy-N6,N6,N6-trimethyl-L-lysine (HTML) | Mitochondria | O₂, Fe²⁺, α-ketoglutarate, Ascorbate |

Contribution to Fatty Acid Metabolism and Energy Homeostasis via Carnitine Pathway

The carnitine synthesized from N6,N6,N6-trimethyl-L-lysine plays an indispensable role in cellular energy metabolism, particularly in the oxidation of long-chain fatty acids. nih.govcreative-proteomics.com Fatty acids are a major source of energy for many tissues, but they cannot freely cross the inner mitochondrial membrane to be oxidized.

The carnitine shuttle system facilitates the transport of activated long-chain fatty acids (acyl-CoAs) into the mitochondrial matrix. mdpi.comnih.gov This process involves three key components:

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine. nih.gov

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitine from the intermembrane space for free carnitine from the mitochondrial matrix. mdpi.com

Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the acyl group from acylcarnitine back to CoA to reform acyl-CoA within the mitochondrial matrix. mdpi.com

Once inside the mitochondria, the acyl-CoA undergoes β-oxidation, a process that breaks down the fatty acid into acetyl-CoA molecules. These acetyl-CoA units then enter the citric acid cycle to generate ATP, the primary energy currency of the cell. mdpi.com By enabling the efficient breakdown of fatty acids, the carnitine pathway is fundamental for maintaining energy homeostasis, especially in tissues with high energy demands like skeletal and cardiac muscle. nih.govnih.gov

The table below outlines the key components of the carnitine shuttle:

| Component | Location | Function |

| Carnitine Palmitoyltransferase I (CPT1) | Outer mitochondrial membrane | Converts acyl-CoA and carnitine to acylcarnitine. nih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitine into the matrix in exchange for carnitine. mdpi.com |

| Carnitine Palmitoyltransferase II (CPT2) | Inner mitochondrial membrane | Converts acylcarnitine and CoA to acyl-CoA in the matrix. mdpi.com |

Molecular Mechanisms and Interactions Involving N6 Modified L Lysine

Molecular Recognition and Binding of N6-Modified Lysine (B10760008) Residues by Reader Domains

The biological effects of post-translational modifications are often mediated by "reader" domains, which are specialized protein modules that recognize and bind to specific modified residues. While a diverse array of reader domains for methylated and acetylated lysine have been characterized, the recognition of N6-L-methionyl-lysine is a more specialized phenomenon.

Research into this area is still emerging, and specific reader domains for N6-L-methionyl-lysine have not been extensively cataloged. However, principles from well-studied reader domains can provide insights. The binding pockets of these domains are typically tailored to the size, shape, and charge of the modified lysine side chain. For N6-L-methionyl-lysine, a reader domain would need to accommodate the larger, sulfur-containing side chain of methionine.

| Reader Domain Family | Known Lysine Modification Target | Key Interacting Residues | Potential for N6-L-methionyl-lysine Recognition |

| Bromodomain | Acetyl-lysine | Asparagine, Tyrosine | Low, due to steric hindrance and lack of acetyl-group recognition features. |

| Chromodomain | Methyl-lysine | Aromatic cage (Tyr, Trp, Phe) | Moderate, depending on the flexibility and size of the aromatic cage. |

| PHD Finger | Methyl-lysine (various states) | Varies, often involves a conserved tryptophan | Moderate to high, some PHD fingers show plasticity in their binding pockets. |

| Tudor Domain | Methyl-lysine, Methyl-arginine | Aromatic cage, acidic residues | Moderate, the larger binding surface of some Tudor domains may accommodate the methionyl group. |

This table provides a generalized overview. The specific affinity of any given reader domain would need to be determined experimentally.

Structural Basis for the Impact of Methylation on Protein Conformation and Dynamics

While the user's request specifies "L-Lysine, N6-L-methionyl-", the direct structural impact of this specific modification is not well-documented in publicly available research. However, we can infer potential effects by examining the well-studied impacts of lysine methylation, a smaller N6 modification.

Lysine methylation adds methyl groups to the N6-amino group, which can alter the local electrostatic environment and steric bulk. This can lead to subtle but significant changes in protein conformation and dynamics. For instance, methylation can influence the propensity of a protein region to adopt a specific secondary structure, or it can alter the flexibility of a loop region.

The addition of a much larger methionyl group would be expected to have more pronounced structural consequences. The increased bulk could lead to significant local unfolding or rearrangement of the polypeptide chain to accommodate the new group. Furthermore, the introduction of the flexible methionine side chain could increase the local dynamics of the protein.

| Modification | Size Increase (approx. Da) | Change in Charge | Impact on Hydrophobicity | Expected Structural Impact |

| Monomethylation | 14 | None | Increase | Minor local perturbation |

| Dimethylation | 28 | None | Further Increase | Moderate local perturbation |

| Trimethylation | 42 | None | Significant Increase | Significant local perturbation |

| Methionylation | 131 | None | Substantial Increase | Major local conformational changes, potential for long-range allosteric effects |

Allosteric Regulation by N6-Modified Lysine in Enzyme-Substrate Complexes

Allosteric regulation is a key mechanism for controlling enzyme activity, where binding at one site on the enzyme affects the activity at another, often the active site. Post-translational modifications are increasingly recognized as crucial players in allosteric regulation.

The modification of a lysine residue to N6-L-methionyl-lysine within an enzyme-substrate complex can induce allosteric effects through several mechanisms:

Conformational Changes: The modification can trigger a conformational cascade that propagates from the site of modification to the active site, altering its geometry and, consequently, its catalytic efficiency.

Altered Protein-Protein Interactions: The modified lysine may create a new binding surface for regulatory proteins or disrupt existing interactions, leading to a change in enzyme activity.

Changes in Substrate Binding: The modification could indirectly affect the affinity of the enzyme for its substrate by altering the shape or chemical properties of the substrate-binding pocket.

Analytical and Methodological Approaches for Investigating N6 Lysine Modifications

Genetic Encoding Strategies for Site-Specific Incorporation of Modified Lysine (B10760008) Analogs

The ability to incorporate modified lysine analogs into proteins at specific sites is a powerful tool for studying the functional consequences of N6-lysine modifications. This is often achieved through the expansion of the genetic code, which allows for the co-translational insertion of unnatural amino acids (UAAs) in response to a nonsense or repurposed codon.

A key strategy for the genetic encoding of lysine analogs is the use of an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl). The PylRS-tRNAPyl pair is orthogonal, meaning it does not cross-react with the endogenous aminoacyl-tRNA synthetases and tRNAs of the host organism, such as E. coli or mammalian cells. This orthogonality allows for the specific incorporation of a UAA in response to a designated codon, typically the amber stop codon (UAG).

Researchers have successfully engineered PylRS variants to recognize and charge tRNAPyl with a wide array of lysine analogs bearing different N6-modifications. This has enabled the site-specific incorporation of acetylated, methylated, and other modified lysines into proteins of interest, facilitating detailed functional studies. The process involves introducing the engineered PylRS and the tRNAPyl into the expression system along with the target gene containing a UAG codon at the desired lysine position. The expression is then carried out in the presence of the specific unnatural amino acid.

The site-specific incorporation of lysine analogs is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies. NMR can provide atomic-level insights into protein structure, dynamics, and interactions. By incorporating isotopically labeled or biophysically unique lysine analogs, researchers can overcome spectral overlap and obtain specific information about the local environment of the modified residue.

For example, the incorporation of N6-(((trimethylsilyl)methoxy)carbonyl)-L-lysine can serve as a protected form of lysine that can be later deprotected to study the role of a specific lysine residue. While not a direct study of an N6-modification, this analog and others with unique NMR signatures allow for the precise monitoring of interactions at that site. The unique chemical shifts of the incorporated analog can act as a probe to map binding interfaces and characterize conformational changes upon interaction with other proteins or ligands.

Enzymatic Assays for Characterizing Methyltransferase and Demethylase Kinetics and Substrate Specificity

Understanding the enzymes that add (methyltransferases) and remove (demethylases) modifications at the N6 position of lysine is crucial. Enzymatic assays are essential for determining their kinetic parameters (such as Km and kcat) and substrate specificity. These assays typically involve incubating the enzyme with a substrate—often a peptide or a full-length protein—and monitoring the reaction progress over time.

A variety of detection methods are employed, including radioactivity-based assays using a tritiated methyl donor (S-adenosyl-L-methionine, SAM), antibody-based methods like ELISA, and chromatography-based techniques such as high-performance liquid chromatography (HPLC). More advanced, continuous assays coupled to other enzymatic reactions allow for real-time monitoring of methyltransferase activity by detecting the production of S-adenosyl-L-homocysteine (SAH), the universal by-product of SAM-dependent methylation reactions. These assays are critical for screening inhibitor libraries and for understanding how the activity of these enzymes is regulated.

Mass Spectrometry-Based Proteomics for Global and Site-Specific Identification and Quantification of N6-Lysine Modifications

Mass spectrometry (MS) has become the cornerstone of proteomics and the primary tool for identifying and quantifying PTMs on a large scale. For N6-lysine modifications, a bottom-up proteomics approach is typically used. In this workflow, protein extracts are digested into peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The presence of a modification on a lysine residue results in a characteristic mass shift in the peptide. For example, monomethylation adds 14.016 Da, dimethylation adds 28.031 Da, and trimethylation adds 42.047 Da to the mass of the lysine residue. During MS/MS analysis, the modified peptide is fragmented, and the resulting fragment ions provide information about the peptide sequence and can pinpoint the exact site of the modification.

To enhance the detection of modified peptides, which are often present at low stoichiometry, enrichment strategies are frequently employed. This can involve immunoprecipitation using antibodies that specifically recognize a particular lysine modification (e.g., pan-anti-monomethyl-lysine antibodies) or chemical enrichment strategies.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tagging (e.g., TMT, iTRAQ), can be integrated into this workflow to compare the abundance of specific lysine modifications across different cellular states or conditions. This allows for a dynamic view of how the "lysine methylome" changes in response to cellular signals or disease.

Comparative Biochemistry and Evolutionary Perspectives of N6 Lysine Modification

Occurrence and Diversity of N6-Lysine Methylation Systems Across Biological Domains

Lysine (B10760008) methylation is a ubiquitous post-translational modification observed in eukaryotes, prokaryotes, and archaea. nih.gov This modification involves the transfer of one, two, or three methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue, a reaction catalyzed by protein lysine methyltransferases (PKMTs). nih.govparahostdis.org The diversity of these methylation systems is evident in the variety of enzymes and substrates across the different domains of life.

In Eukarya , lysine methylation is a key regulator of chromatin structure and gene expression through the modification of histone proteins. nih.govnih.gov Well-known examples include the methylation of lysine residues on histone H3 (e.g., H3K4, H3K9, H3K27, H3K36, H3K79) and histone H4 (e.g., H4K20), which can either activate or repress gene transcription depending on the site and degree of methylation. nih.govbiorxiv.orgnih.gov Beyond histones, a multitude of non-histone proteins are also subject to lysine methylation, impacting their stability, localization, and interactions. researchgate.net In eukaryotes, over 65 non-histone substrates have been identified, with the enzyme SET7/9 being particularly promiscuous, targeting nearly half of these reported substrates. nih.gov

Prokarya (bacteria) also utilize lysine methylation, although the scope and function are still being extensively researched. asm.org Unlike eukaryotes, bacteria lack histones, and thus lysine methylation targets other proteins to regulate cellular processes. ucl.ac.uk Large-scale proteomic studies have revealed a significant number of methylated proteins in various bacterial species, suggesting its prevalence and importance. nih.govasm.org For instance, methylation is involved in chemotaxis, protein synthesis, and virulence. frontiersin.org Ribosomal proteins are among the conserved targets of methylation in bacteria, highlighting its role in regulating translation. asm.org

In Archaea , which also lack the typical histone octamer structure of eukaryotes, lysine methylation has been observed on chromatin-associated proteins. ucl.ac.uk For example, the architectural proteins Sul7d and Cren7 in Sulfolobus are monomethylated at their N- or C-termini, which influences gene expression and thermal adaptation. ucl.ac.uk While less is known about the full extent of lysine methylation in archaea compared to eukaryotes and bacteria, its presence suggests an ancient and conserved regulatory mechanism. nih.govucl.ac.uk

Table 1: Distribution and Examples of N6-Lysine Methylation Systems

| Biological Domain | Key Features | Examples of Methylated Proteins | Representative Methyltransferase Families |

| Eukarya | Widespread on histones and non-histone proteins; crucial for gene regulation, DNA repair, and signaling. nih.govnih.govresearchgate.net | Histones (H3, H4), p53, Calmodulin, Rubisco. nih.govresearchgate.netplos.org | SET domain-containing proteins (e.g., SUV39H1, EZH2, MLL1), DOT1-like proteins. nih.govresearchgate.net |

| Prokarya | Occurs on non-histone proteins; involved in translation, metabolism, and chemotaxis. asm.orgfrontiersin.org | Ribosomal proteins (e.g., L11), Elongation factors (e.g., EF-Tu), Chaperones. nih.govasm.org | SET domain-containing proteins. nih.gov |

| Archaea | Found on chromatin-associated proteins; plays a role in gene expression and environmental adaptation. ucl.ac.uk | Architectural proteins (e.g., Sul7d, Cren7). ucl.ac.uk | KMT4/DOT1 family homologs. ucl.ac.uk |

Evolutionary Trajectories of Lysine Methyltransferases and Demethylases

The enzymes that add and remove methyl groups from lysine residues, known as lysine methyltransferases (KMTs) and lysine demethylases (KDMs), have undergone a complex evolutionary history. Their diversification and specialization have been crucial for the evolution of regulatory complexity in all domains of life.

Lysine Methyltransferases (KMTs) are a large and diverse family of enzymes. The majority of KMTs belong to the SET domain family, named after the Drosophila proteins Su(var)3-9, Enhancer of zeste, and Trithorax. nih.govplos.org The SET domain is an evolutionarily conserved motif of approximately 130 amino acids that is responsible for the catalytic activity of these enzymes. plos.org Phylogenetic analyses of SET domain-containing proteins reveal their presence in all three domains of life, suggesting an ancient origin. nih.gov In fungi, for example, a comprehensive study identified over 3800 SET-domain-containing genes across 229 species, which were grouped into three main clusters, indicating significant diversification. nih.gov The expansion and diversification of KMT families, such as the KMT2 family in vertebrates, are linked to the evolution of more complex developmental programs. manchester.ac.uk

Another major family of KMTs is the DOT1L (disruptor of telomeric silencing 1-like) family, which is structurally distinct from the SET domain proteins. nih.gov

Lysine Demethylases (KDMs) are the enzymes responsible for removing methyl marks, demonstrating that lysine methylation is a dynamic and reversible process. nih.gov There are two main families of KDMs. The first is the lysine-specific demethylase 1 (LSD1/KDM1) family, which uses a FAD-dependent amine oxidation to remove mono- and dimethyl groups. nih.gov The second and larger family is the Jumonji C (JmjC) domain-containing family, which can reverse mono-, di-, and trimethylation through an Fe(II) and α-ketoglutarate-dependent hydroxylation reaction. nih.gov

The evolution of these enzyme families appears to be intertwined with the complexity of the organisms. For instance, comparative genomic studies in insects have shown variations in the copy number of KMT and KDM genes, which can be linked to specific biological traits. biorxiv.org The conservation and divergence of these enzymes across different species reflect the evolutionary pressures that have shaped their substrate specificities and regulatory roles. biorxiv.orgnih.gov

Conservation and Divergence of N6-Lysine Modified Protein Substrates Across Species

The proteins that are targeted for N6-lysine methylation show both remarkable conservation and significant divergence across different species, reflecting the fundamental importance and the evolutionary adaptability of this modification.

Conserved Substrates: A number of lysine methylation substrates are highly conserved across vast evolutionary distances, underscoring their fundamental roles in cellular life. Histone proteins are a prime example in eukaryotes, with specific lysine residues in histones H3 and H4 being subject to methylation from yeast to humans. nih.gov This conservation is critical for the maintenance of conserved mechanisms of epigenetic regulation. nih.gov

Beyond histones, certain non-histone proteins also show conserved methylation sites. For example, several orthologous heat shock proteins and metabolic enzymes are acetylated (a related form of lysine modification) at homologous lysine residues in both Plasmodium and Toxoplasma, two distantly related parasites. nih.gov This suggests that the regulation of these proteins by lysine modification is an ancient and functionally important feature. Studies on ribosomal proteins in bacteria have also revealed that many methylation sites are conserved across diverse bacterial lineages, pointing to a crucial role in the universally conserved process of translation. asm.org

Divergent Substrates: Alongside conservation, there is also considerable divergence in the substrates of lysine methylation, even between closely related species. This divergence can be a major driver of evolutionary innovation. For instance, while the machinery for lysine acetylation is present in both Plasmodium and Toxoplasma, a large number of the acetylated proteins are specific to each parasite. nih.gov This suggests that lysine modification has been co-opted to regulate lineage-specific functions.

A comparative analysis of the proteasomes in mammals revealed that the immunoproteasome and the constitutive proteasome, while having overlapping specificities, also exhibit distinct preferences for cleavage sites. elifesciences.org This divergence in substrate preference has functional implications for processes like antigen presentation. elifesciences.org The context of the lysine residue, including the surrounding amino acid sequence, plays a significant role in determining whether it will be modified. nih.gov The evolution of new substrate specificities in KMTs and KDMs has likely contributed to the emergence of novel regulatory pathways and cellular functions.

Table 2: Examples of Conserved and Divergent Lysine-Modified Substrates

| Protein/Protein Family | Modification Site(s) | Conservation Status | Functional Implication |

| Histone H3 | K4, K9, K27, K36 | Highly conserved across eukaryotes. nih.gov | Fundamental roles in epigenetic gene regulation. nih.gov |

| Ribosomal Proteins | Various sites | Conserved across diverse bacterial phyla. asm.org | Regulation of protein synthesis. asm.org |

| Heat Shock Proteins | Homologous residues | Conserved between Plasmodium and Toxoplasma. nih.gov | Conserved stress response regulation. |

| Plasmodium-specific proteins | Various sites | Divergent; not found in other eukaryotes. nih.gov | Regulation of parasite-specific biological processes. |

| TGFβ and Wnt Signaling Proteins | Specific lysine residues | Conserved in some pathway components, divergent in others. nih.gov | Evolution of signaling pathway regulation. |

Q & A

Q. What are the established methods for synthesizing L-Lysine, N6-L-methionyl- derivatives, and how do reaction conditions influence yield?

Synthesis typically involves coupling L-methionine to the ε-amino group of L-lysine via peptide bond formation. A prophetic example ( ) describes using aliphatic chain-substituted L-lysine precursors (e.g., tetradeutrated L-lysine) for derivatization. Key variables include pH control (to avoid racemization), temperature (optimized to prevent side reactions), and coupling reagents (e.g., carbodiimides). Yield optimization may require iterative testing of solvent systems (e.g., DMF or aqueous buffers) and purification via HPLC or ion-exchange chromatography.

Q. How can researchers confirm the structural integrity of L-Lysine, N6-L-methionyl- using spectroscopic and chromatographic techniques?

- Mass Spectrometry (MS): Confirm molecular weight (e.g., C11H23N3O3S, MW 289.38 g/mol for Methionyl-Lysine ).

- Nuclear Magnetic Resonance (NMR): Analyze methionine’s methylsulfanyl group (δ ~2.1 ppm) and lysine’s ε-amino protons (δ ~7.5 ppm in D2O) .

- HPLC: Use reverse-phase columns with UV detection (210–220 nm) to assess purity. Retention times should align with reference standards .

Q. What are the standard protocols for testing L-Lysine, N6-L-methionyl- stability under physiological conditions?

Stability studies involve incubating the compound in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) at 37°C. Samples are analyzed at intervals via HPLC to track degradation products (e.g., free lysine or methionine). Oxidative stability can be tested using H2O2 or metal-catalyzed systems to mimic in vivo environments .

Advanced Research Questions

Q. How does the bioavailability of L-Lysine, N6-L-methionyl- compare to other lysine derivatives in animal models?

Comparative studies, such as those evaluating L-lysine sulfate vs. HCl in piglets ( ), provide a methodological framework. Key metrics include:

- Relative Bioavailability (RBV): Calculated using dose-response curves for parameters like average daily gain (ADG) or plasma urea levels.

- Intestinal Absorption: Assessed via jejunal villus height measurements and digestibility trials (e.g., apparent total tract digestibility of crude protein) .

- Conflict Note: Optimal dosages vary by model; broilers showed maximal weight gain at 0.70% L-lysine HCl (), while poultry studies with methionine co-supplementation used lower doses (0.25–0.50%) .

Q. What molecular interactions govern the biological activity of L-Lysine, N6-L-methionyl- in enzymatic pathways?

The compound may act as a substrate or inhibitor in lysine-specific metabolic pathways (e.g., carnitine synthesis). Advanced methods include:

Q. How can researchers resolve contradictions in dose-response data across studies?

- Meta-Analysis: Pool data from studies (e.g., poultry and swine trials) to identify species-specific trends .

- Mechanistic Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) models to account for variables like gut microbiota composition or dietary methionine levels .

- Conflict Example: Higher lysine doses in broilers () may compensate for methionine-deficient diets, whereas combined supplementation () reduces required lysine levels.

Q. What advanced techniques are used to study the compound’s role in post-translational protein modifications?

- Isotopic Labeling: Incorporate 13C/15N-labeled L-Lysine, N6-L-methionyl- into cellular proteins via pulse-chase experiments, followed by MS/MS to track incorporation sites .

- Click Chemistry: Attach fluorescent probes to the methionine moiety for visualization in live-cell imaging .

Methodological Guidance

Q. How should researchers design experiments to assess synergistic effects with other amino acids?

Q. What statistical approaches are critical for analyzing dose-dependent effects?

Q. How can researchers validate the compound’s therapeutic potential in neurological models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.